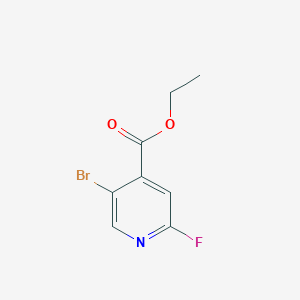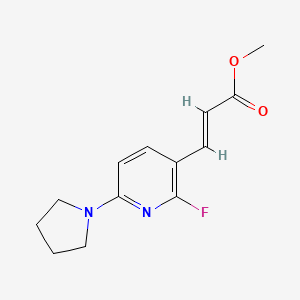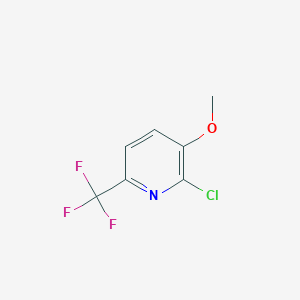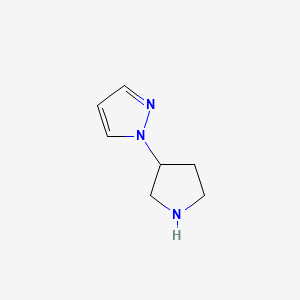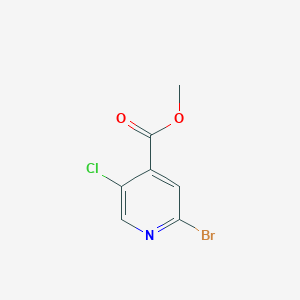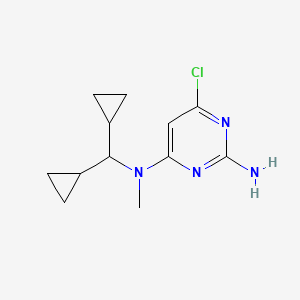
6-chloro-4-N-(dicyclopropylmethyl)-4-N-methylpyrimidine-2,4-diamine
Vue d'ensemble
Description
6-Chloro-4-N-(dicyclopropylmethyl)-4-N-methylpyrimidine-2,4-diamine, also known as 6-Chloro-4-N-DCP-4-N-MPMDA, is an organic compound that is widely used in a variety of scientific applications, including pharmaceuticals and medical research. It is an amine derivative of pyrimidine, and has various biochemical and physiological effects.
Applications De Recherche Scientifique
Antiviral Activity
Research into pyrimidine derivatives, including those related to 6-chloro-4-N-(dicyclopropylmethyl)-4-N-methylpyrimidine-2,4-diamine, has shown significant applications in antiviral activities. For instance, studies on 2,4-diamino-6-hydroxypyrimidines substituted in position 5 by various groups, including cyclopropyl, have shown marked inhibition of retrovirus replication in cell culture. Such compounds have been particularly effective against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity in cell cultures (Hocková et al., 2003).
Synthesis and Process Research
The synthesis processes of similar pyrimidine compounds are critical in the development of pharmaceutical drugs. For example, 4,6-Dichloro-2-methylpyrimidine, closely related to the compound of interest, is an important intermediate in the synthesis of anticancer drugs such as dasatinib. The synthesis involves several steps including cyclization and chlorination with phosphorus oxychloride, highlighting the compound's importance in pharmaceutical manufacturing (Guo Lei-ming, 2012).
Binding Mechanism and Enzymatic Activity Enhancement
Pyrimethamine derivatives, which share structural features with 6-chloro-4-N-(dicyclopropylmethyl)-4-N-methylpyrimidine-2,4-diamine, have been synthesized to understand their binding mechanism and enhancement of mutant β-N-acetylhexosaminidase activity. Alterations in the compound's structure, such as substituting the chloro group, have demonstrated significant variations in inhibitory activity and chaperoning efficacy (Tropak et al., 2015).
Toll-Like Receptor Agonistic Activity
Studies have also been conducted on pyrimidine-2,4-diamines for their potential as human toll-like receptor-8 (TLR8) agonists. These compounds, including variants with cyclopropyl groups, have shown significant promise in inducing a cytokine profile favorable for Type 1 helper T cell generation, which is crucial in immune response modulation (Beesu et al., 2016).
Propriétés
IUPAC Name |
6-chloro-4-N-(dicyclopropylmethyl)-4-N-methylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4/c1-17(10-6-9(13)15-12(14)16-10)11(7-2-3-7)8-4-5-8/h6-8,11H,2-5H2,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGNAYPPEMEZHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=NC(=N1)N)Cl)C(C2CC2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-N-(dicyclopropylmethyl)-4-N-methylpyrimidine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



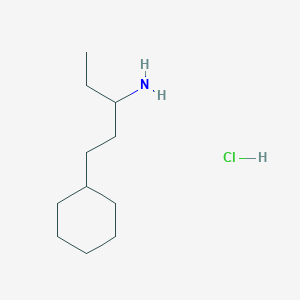
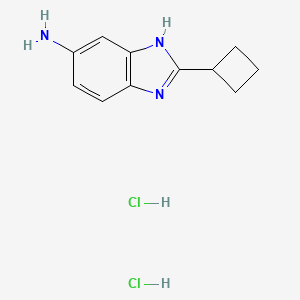
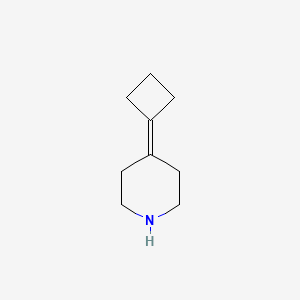
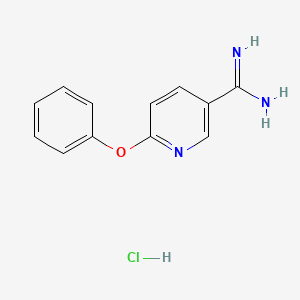
![4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride](/img/structure/B1420853.png)
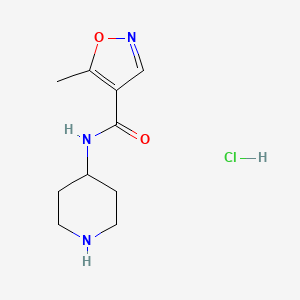
![N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1420855.png)
![Ethyl 4-methyl-2-[(2-methylquinolin-8-YL)oxy]-1,3-thiazole-5-carboxylate](/img/structure/B1420856.png)

